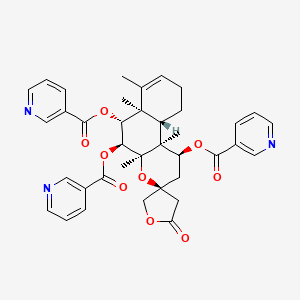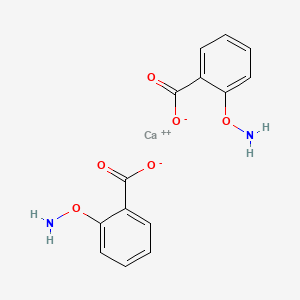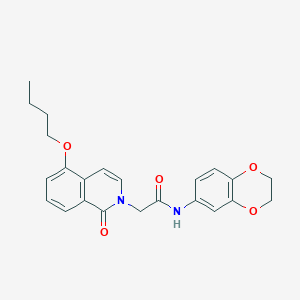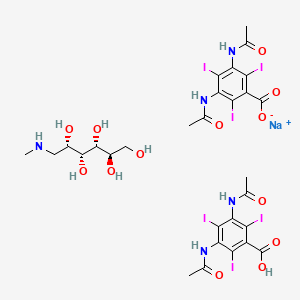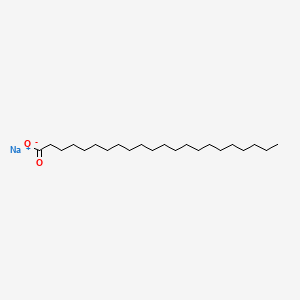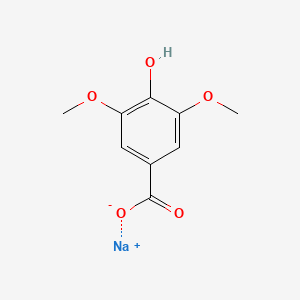
Rosuvastatin zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin Zinc is a zinc-containing form of rosuvastatin, a hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase inhibitor with antilipidemic activity.
Scientific Research Applications
1. Effects on Lipid Profile and Inflammation in Coronary Artery Disease
Rosuvastatin has been shown to effectively reduce total cholesterol, LDL-cholesterol, non-HDL cholesterol, and triglycerides in coronary artery disease patients. Its efficacy in reducing high-sensitivity C-reactive protein (hs-CRP) levels is also notable, demonstrating its potential in addressing inflammation related to atherosclerosis (Sena-Evangelista et al., 2015).
2. Impact on Zinc Status and Gene Expression
Research indicates that rosuvastatin's effectiveness in reducing lipid levels in atherosclerosis patients is independent of zinc supplementation. It does not significantly affect plasma and erythrocyte zinc concentrations or the expression of zinc-dependent metallothionein genes, MT1F and MT2A, in patients with atherosclerosis (Dias et al., 2014).
3. Cardiovascular Effects in Hypertensive Models
In hypertensive rat models, rosuvastatin has been found to reduce arterial pressure and improve systemic and regional hemodynamics. These effects occur independently of cholesterol levels, suggesting rosuvastatin's potential in reducing vascular resistance and improving blood flow (Sušić et al., 2003).
4. Pleiotropic Effects Beyond Lipid Lowering
Studies have highlighted rosuvastatin's pleiotropic effects, such as its ability to regress atherosclerosis and reduce cardiovascular events. These effects are attributed to its impact on atherogenic lipids and inflammatory markers, extending its benefits beyond just cholesterol reduction (Schuster, 2007).
5. Antioxidant Potential in Cardiovascular Disorders
Rosuvastatin shows antioxidant potential in treating cardiovascular disorders like hypertension and atherosclerosis. Its ability to reduce oxidative stress by balancing oxidant generation and scavenging mechanisms highlights its role in cardioprotection (Mahalwar & Khanna, 2013).
properties
CAS RN |
953412-08-3 |
|---|---|
Product Name |
Rosuvastatin zinc |
Molecular Formula |
C44H54F2N6O12S2Zn |
Molecular Weight |
1026.4 g/mol |
IUPAC Name |
zinc;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1 |
InChI Key |
KUQHZGJLQWUFPU-BGRFNVSISA-L |
Isomeric SMILES |
CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2] |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






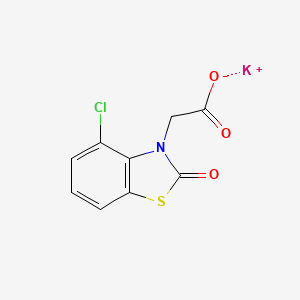
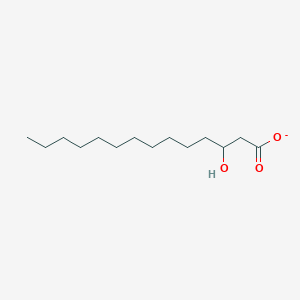
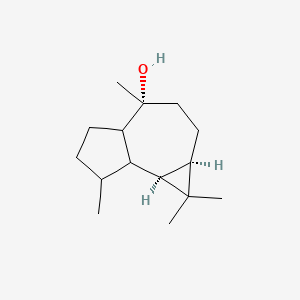
![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
